molecular formula C15H15N5S B2751526 1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380095-44-1

1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2751526
CAS No.: 2380095-44-1
M. Wt: 297.38
InChI Key: ZHECMYABXNJRJQ-UHFFFAOYSA-N
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Description

1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of a benzodiazole ring and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling with the benzodiazole moiety. The reaction conditions often involve the use of reagents such as hydrazine derivatives, cyclopropylamine, and various catalysts under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    Benzodiazole derivatives: These compounds share the benzodiazole ring and are known for their therapeutic potential.

Uniqueness

1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of the thiadiazole and benzodiazole rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

5-[3-(benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-2-4-13-12(3-1)16-9-20(13)11-7-19(8-11)15-17-14(18-21-15)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHECMYABXNJRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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